

Comparative Guide: FC11409B vs. SLC-0111 CAIX Inhibition Potency

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Compound of Interest

Compound Name: FC11409B
CAS No.: 1380411-57-3
Cat. No.: B607421

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Executive Summary

SLC-0111 stands as the clinical benchmark for Carbonic Anhydrase IX (CAIX) inhibition, exhibiting a balanced potency (

~45 nM) with high selectivity over off-target cytosolic isoforms (CA I/II). It is currently the only small-molecule CAIX inhibitor to reach Phase Ib/II clinical trials.

FC11409B, in contrast, is a research-grade ureido-sulfamate derivative. While structurally related, it demonstrates significantly lower cellular potency in phenotypic assays. Experimental data indicates that **FC11409B** requires concentrations up to 100 µM to achieve migration inhibition comparable to what more potent analogs (like S4 or SLC-0111) achieve at 10–30 µM. Consequently, **FC11409B** serves primarily as a high-concentration comparator in preclinical mechanistic studies rather than a therapeutic candidate.

Compound Profiles

SLC-0111 (The Clinical Standard)

- Chemical Class: Ureido-benzene sulfonamide.[1][2][3]
- Mechanism: Competitive inhibition of the CAIX catalytic domain; the sulfonamide moiety coordinates the active site Zinc (

) ion, while the ureido tail interacts with the hydrophobic pocket to confer isoform selectivity.

- Status: Phase Ib/II Clinical Trials (Solid Tumors).[4]
- Key Attribute: Excellent bioavailability and selectivity ratio (CAIX vs. CAII), minimizing systemic side effects associated with cytosolic CA inhibition.

FC11409B (The Research Comparator)[3][5][6][7][8][9]

- Chemical Class: Ureido-sulfamate.[1][2][5][6][7][8][9]
- Primary Reference: Ward C, et al. Oncotarget (2015).[10][11]
- Performance: In breast cancer models (MDA-MB-231), **FC11409B** demonstrated inhibition of cell migration and invasion only at high concentrations (100 μ M) under hypoxic conditions.
- Limitation: Lower cellular potency compared to "S4" (a related sulfamate with ~7 nM) and SLC-0111.

Comparative Potency Analysis

The following table synthesizes inhibitory constants (

) and cellular effective concentrations (

) from key medicinal chemistry literature.

Feature	SLC-0111	FC11409B	Comparator (S4)
Target	Human CAIX (Transmembrane)	Human CAIX (Transmembrane)	Human CAIX (Transmembrane)
Inhibition Constant ()	45.0 nM	Not explicitly reported; inferred >100 nM	7.0 nM
Selectivity (CAIX vs CAII)	High (>20-fold)	Moderate	High
Cellular Migration Inhibition	Effective at 10–30 μ M	Effective at 100 μ M	Effective at 10–30 μ M
Hypoxia Selectivity	Strong	Strong	Strong
Chemical Warhead	Sulfonamide ()	Sulfamate ()	Sulfamate ()

“

*Data Interpretation: SLC-0111 provides a robust therapeutic window. **FC11409B** requires significantly higher molar concentrations to elicit a phenotypic response, suggesting either lower intrinsic affinity or poorer membrane permeability/stability in complex biological media.*

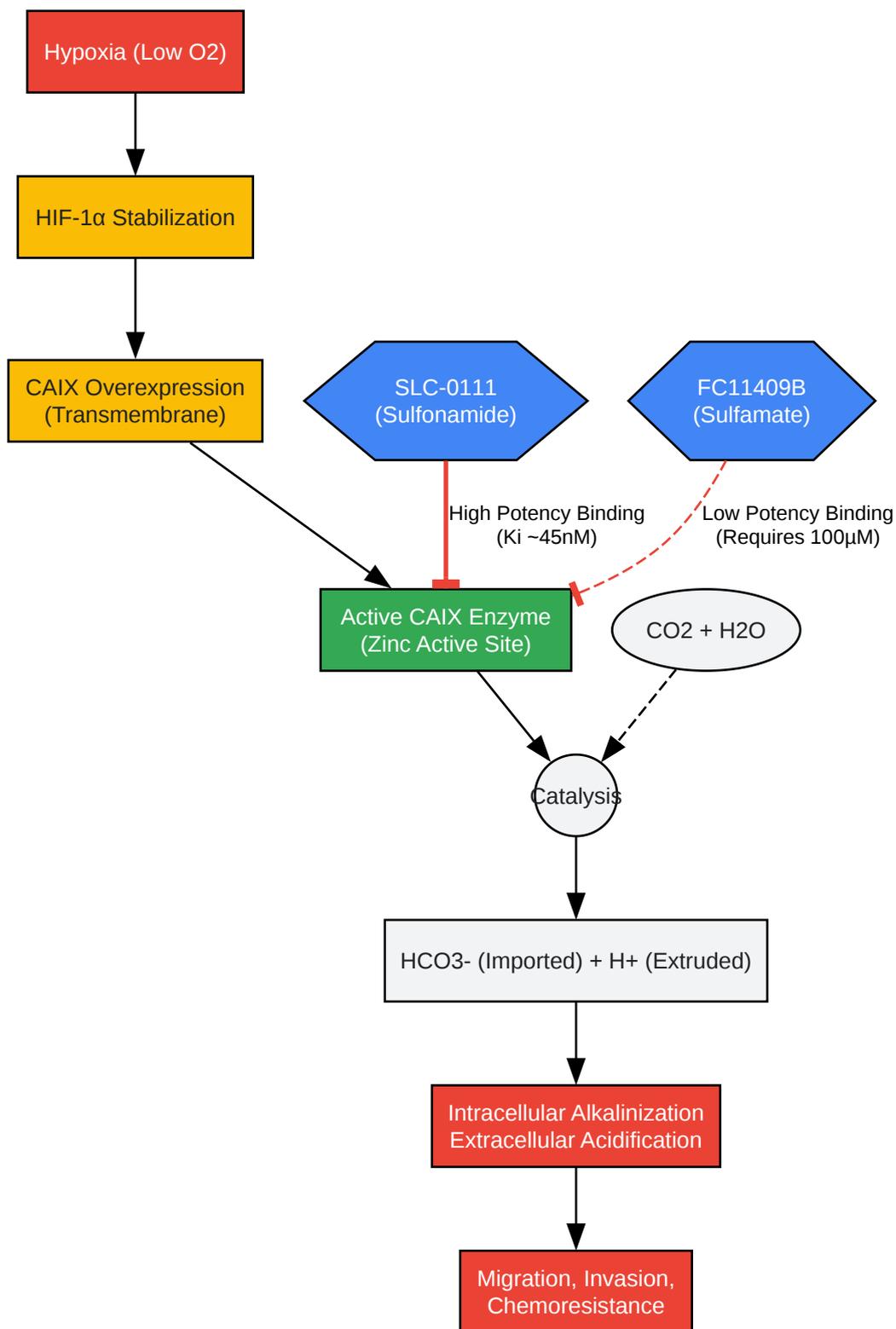
Mechanism of Action & Signaling Pathway

The following diagram illustrates the inhibition pathway. Both compounds target the hypoxia-induced CAIX enzyme, preventing the hydration of

to bicarbonate (

) and protons (

). This blockade disrupts the pH regulation essential for tumor survival and metastasis.



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Caption: Pathway illustrating hypoxia-induced CAIX expression and the blockage of pH regulation by SLC-0111 and **FC11409B**.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To objectively verify the

values of these inhibitors, the Stopped-Flow CO₂ Hydration Assay is the industry standard. It measures the catalytic activity of CAIX by tracking the rate of pH change (acidification) in milliseconds.

Materials

- Enzyme: Recombinant human CAIX (catalytic domain).
- Substrate:

saturated water.
- Indicator: Phenol Red (0.2 mM).
- Buffer: 10–20 mM HEPES (pH 7.5), 20 mM

(to maintain ionic strength).
- Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer (or equivalent).

Methodology

- Preparation:
 - Dissolve inhibitors (SLC-0111, **FC11409B**) in DMSO. Prepare serial dilutions (0.1 nM to 100 μM).
 - Incubate enzyme (CAIX) with inhibitor for 15 minutes at room temperature prior to assay.
- Reaction:
 - Syringe A: Enzyme + Inhibitor + Phenol Red in Buffer.
 - Syringe B:

saturated water.

- Rapidly mix Syringe A and B in the stopped-flow chamber.
- Measurement:
 - Monitor absorbance at 557 nm (Phenol Red max absorbance).
 - Record the time course of absorbance decrease (indicating pH drop as).
- Analysis:
 - Calculate the initial rate of reaction ().
 - Determine using a non-linear regression (log(inhibitor) vs. response).
 - Convert to using the Cheng-Prusoff equation:

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the Stopped-Flow CO₂ Hydration Assay used to determine inhibition constants.

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